molecular formula C26H56N2 B168976 N,N'-Didodecyl-ethylenediamine CAS No. 15411-40-2

N,N'-Didodecyl-ethylenediamine

Cat. No. B168976
CAS RN: 15411-40-2
M. Wt: 396.7 g/mol
InChI Key: ALZARSJEJMWPOM-UHFFFAOYSA-N
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Description

“N,N’-Didodecyl-ethylenediamine” is a type of switchable tertiary amine Gemini surfactant . It is synthesized by two substitution reactions with 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine as main raw materials .


Synthesis Analysis

The synthesis of “N,N’-Didodecyl-ethylenediamine” involves two substitution reactions with 3-chloro-1-(N,N-dimethyl) propylamine, bromododecane, and ethylene diamine . The structure of the product was characterized by FTIR and 1H-NMR .


Chemical Reactions Analysis

The surfactant displays a better surface activity after bubbling CO2 . This suggests that it may undergo some form of chemical reaction or physical change in the presence of CO2.


Physical And Chemical Properties Analysis

The surfactant has good surface activity after bubbling CO2 . The critical micelle concentration (CMC), surface tension at CMC (γcmc), pC20 (negative logarithm of the surfactant’s molar concentration C20, required to reduce the surface tension by 20 mN/m), surface excess (Γmax) at air/solution interface, and the minimum area per surfactant molecule at the air/solution interface (Amin) were determined .

Scientific Research Applications

Tribological Properties in Lubricants

N,N'-Didodecyl-ethylenediamine has been studied for its use as an additive in lubricants. It shows promise in enhancing the load-carrying capacity of polyethylene glycol (PEG 400), improving tribological properties like the pressure-bearing capacity (Dong Jin-xiang, 2013).

Surfactant Properties

This compound has been utilized in the synthesis of switchable tertiary amine Gemini surfactants. These surfactants exhibit enhanced surface activity after bubbling CO2, offering potential applications in fields requiring dynamic surface tension control (M. Zhou et al., 2017).

Corrosion Inhibition

N,N'-Didodecyl-ethylenediamine derivatives have been synthesized for use as corrosion inhibitors. These compounds demonstrate effectiveness in protecting steel against corrosion in acidic media, suggesting applications in industries where metal preservation is critical (G. Sığırcık et al., 2017).

Carbon Dot Synthesis

This compound has been utilized in the synthesis of nitrogen and sulfur co-doped carbon dots from garlic. These carbon dots can selectively detect Fe3+ ions, indicating potential applications in environmental monitoring and chemical sensing (Chun Sun et al., 2016).

Biodegradable Chelating Agents

In the context of environmentally friendly chelating agents, ethylenediamine derivatives like N,N'-Didodecyl-ethylenediamine may offer an alternative to traditional, less biodegradable agents. Such applications include water treatment, soil remediation, and agriculture (I. Pinto et al., 2014).

Nanostructured Materials

N,N'-Didodecyl-ethylenediamine and its derivatives have been explored for their potential in creating nanostructured materials like organogels. These materials could be used in various applications, including drug delivery systems and materials science (Yasutomo Yamamoto et al., 2016).

Fluorescent Metal Sensors

Compounds derived from N,N'-Didodecyl-ethylenediamine have been developed as fluorescent metal sensors. This application is critical in chemical analysis and environmental monitoring, where detecting specific metal ions accurately is essential (G. Klein et al., 2001).

Future Directions

The surfactant shows promise for future applications due to its switchable performance . After further optimization of the synthesis process, applications for the tertiary amine CO2/N2-switchable surfactant will be promising .

properties

IUPAC Name

N,N'-didodecylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-26-28-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZARSJEJMWPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNCCNCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165537
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Didodecyl-ethylenediamine

CAS RN

15411-40-2
Record name N,N'-Didodecyl-ethylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411402
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Didodecyl-ethylenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Zhou, G Wang, Y Xu, Z Zhang, S Li… - Journal of Surfactants …, 2017 - Wiley Online Library
A type of switchable tertiary amine Gemini surfactant, N,N′‐di(N,N‐dimethyl propylamine)‐N,N′‐didodecyl ethylenediamine, was synthesized by two substitution reactions with 3‐…
Number of citations: 14 aocs.onlinelibrary.wiley.com
L Xu, Z He, F Han, Y Zhou, B Xu - Journal of Surfactants and …, 2020 - Wiley Online Library
The number of hydrophilic and hydrophobic groups of a surfactant has a great influence on its property. Two Gemini surfactants, N,N″‘‐didodecyl‐N,N',N″,N″‘‐tetrapropionate …
Number of citations: 4 aocs.onlinelibrary.wiley.com
M Zhou, J Huang, Y Zhao, X Deng, R Ni, Y Zhao… - Journal of Molecular …, 2022 - Elsevier
Conventional surfactants have excellent performance but not easily recycled and sustainable. The CO 2 /N 2 switchable Gemini surfactants can be reused while maintaining …
Number of citations: 3 www.sciencedirect.com
LP Kyrides, FB Zienty, GW Steahly… - The Journal of Organic …, 1947 - ACS Publications
N HC——NI II aureus, Pneumococcus Type I, and S. dysenteriae. Related 2-alkyl-2-imidazo-lines of Formula Type I, where Ri is hydrogen, were prepared and tested for com-parison …
Number of citations: 51 pubs.acs.org
L Wang, H Qin, L Ding, S Huo, Q Deng, B Zhao… - Journal of Surfactants …, 2014 - Springer
A class of novel cationic Gemini imidazolium surfactants containing amide groups as the spacer were synthesized from ethylenediamine and 1-bromoalkane(C 8 , C 10 , C 12 , C 14 , C …
Number of citations: 29 link.springer.com
MC Duriez, T Pigot, C Picard, L Cazaux, P Tisnès - Tetrahedron, 1992 - Elsevier
A three-step method for the synthesis of new 18, 21 or 24-membered macrocyclic tetralactams with two dimethyleneoxy moieties is described. The method consists in the ring closure of …
Number of citations: 31 www.sciencedirect.com
V Seidl, M Sternberg, FW Heinemann… - Crystal Growth & …, 2021 - ACS Publications
Adding to the versatile class of ionic liquids (ILs), an entirely new series of imidazolinium-based ionic liquids is reported herein, offering chirality and important thermal characteristics, …
Number of citations: 3 pubs.acs.org
Ł Lamch, W Szczęsna, SJ Balicki, M Bartman… - Molecules, 2023 - mdpi.com
Contemporary research concerning surfactant science and technology comprises a variety of requirements relating to the design of surfactant structures with widely varying …
Number of citations: 6 www.mdpi.com
Z Jin-Wei, T Ying-Wu, Z Fu-Qun… - Acta Physico-Chimica …, 1994 - ccspublishing.org.cn
Kinetic Study on Decolouration Process of Chelated Photomerocyanine of Spironaphthoxazine Login In Home Chinese Advanced Search Home Citation: Zhou Jin-Wei, Tang Ying-Wu, …
Number of citations: 0 www.ccspublishing.org.cn
QY Du, JG Wang, SN Ji - CHINESE JOURNAL OF APPLIED …, 2003 - SCIENCE PRESS
Number of citations: 0

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